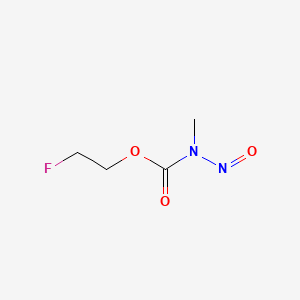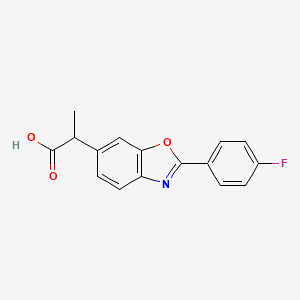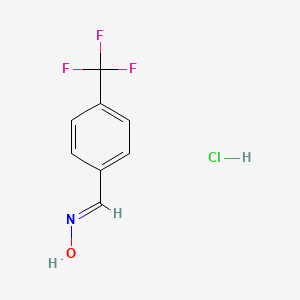
anti-p-Trifluoromethylbenzaldoxime hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anti-p-Trifluoromethylbenzaldoxime hydrochloride: is a chemical compound with the molecular formula C8H7ClF3NO. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a trifluoromethyl group attached to a benzaldoxime structure, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of anti-p-Trifluoromethylbenzaldoxime hydrochloride typically involves the reaction of p-trifluoromethylbenzaldehyde with hydroxylamine hydrochloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired oxime derivative. The reaction can be represented as follows:
p-Trifluoromethylbenzaldehyde+Hydroxylamine hydrochloride→anti-p-Trifluoromethylbenzaldoxime hydrochloride
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as recrystallization and purification to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: Anti-p-Trifluoromethylbenzaldoxime hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under appropriate conditions.
Major Products Formed:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzaldoxime derivatives.
Scientific Research Applications
Chemistry: Anti-p-Trifluoromethylbenzaldoxime hydrochloride is used as a building block in organic synthesis, particularly in the preparation of complex molecules with trifluoromethyl groups.
Biology: The compound is used in biochemical studies to investigate the effects of trifluoromethyl groups on biological systems. It serves as a model compound for studying enzyme interactions and metabolic pathways.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It is used in the development of new drugs and pharmaceuticals.
Industry: The compound finds applications in the production of agrochemicals, dyes, and specialty chemicals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of anti-p-Trifluoromethylbenzaldoxime hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.
Comparison with Similar Compounds
p-Trifluoromethylbenzaldehyde: A precursor in the synthesis of anti-p-Trifluoromethylbenzaldoxime hydrochloride.
p-Trifluoromethylbenzylamine: A related compound with an amine group instead of an oxime group.
p-Trifluoromethylbenzonitrile: A compound with a nitrile group instead of an oxime group.
Uniqueness: this compound is unique due to the presence of both the trifluoromethyl group and the oxime group. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research applications.
Properties
CAS No. |
73681-15-9 |
|---|---|
Molecular Formula |
C8H7ClF3NO |
Molecular Weight |
225.59 g/mol |
IUPAC Name |
(NE)-N-[[4-(trifluoromethyl)phenyl]methylidene]hydroxylamine;hydrochloride |
InChI |
InChI=1S/C8H6F3NO.ClH/c9-8(10,11)7-3-1-6(2-4-7)5-12-13;/h1-5,13H;1H/b12-5+; |
InChI Key |
CZUVXBXHHRRULO-NKPNRJPBSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/O)C(F)(F)F.Cl |
Canonical SMILES |
C1=CC(=CC=C1C=NO)C(F)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


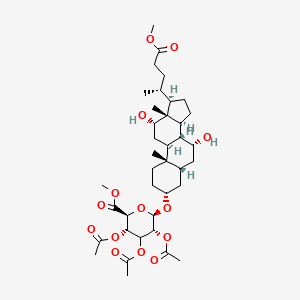

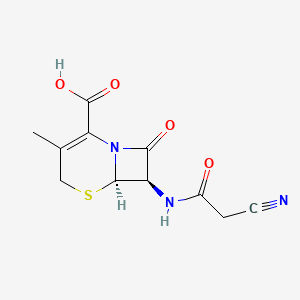
![(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21Z,24S)-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethyl-6'-propan-2-ylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B13415853.png)


![trisodium;[(2S)-1-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxypropan-2-yl]oxymethyl-[[hydroxy(oxido)phosphoryl]oxy-oxidophosphoryl]oxyphosphinate](/img/structure/B13415883.png)
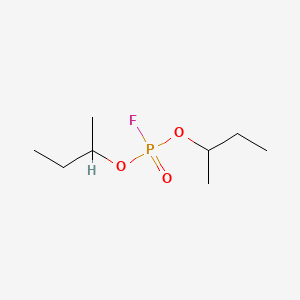

![(8S,9R,10S,13S,14S,17S)-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13415894.png)

